N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole derivatives, specifically characterized by the presence of a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiproliferative effects against various cancer cell lines and inhibition of specific enzymes such as carbonic anhydrases.
The compound is classified under sulfonamides, which are known for their diverse pharmacological properties. It is synthesized from 1H-pyrazole derivatives, which are organic compounds containing a five-membered ring with two adjacent nitrogen atoms. The specific structure of N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide allows it to interact with biological targets effectively, making it a subject of interest in drug discovery and development .
The synthesis of N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves several key steps:
N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide participates in various chemical reactions typical for sulfonamides:
These reactions are significant for modifying the compound's properties or enhancing its biological activity.
The mechanism of action for N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide primarily involves its role as an inhibitor of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. By inhibiting these enzymes, the compound can affect physiological processes such as acid-base balance and fluid secretion.
Research indicates that this compound can exhibit antiproliferative activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways . This mechanism makes it a candidate for further investigation in cancer therapy.
The physical properties of N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide include:
Chemical properties include:
Characterization techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly used to confirm the identity and purity of this compound .
N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
The structural architecture of N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 1005907-96-9, C₇H₁₃N₃O₂S) exemplifies rational pharmacophore fusion. Its pyrazole core delivers planar aromaticity for hydrophobic target interactions, while the sulfonamide moiety (–SO₂NH–) provides hydrogen-bonding capability and electrostatic potential critical for enzyme affinity [1] [2]. The N-ethyl substituent enhances lipophilicity (predicted XLogP3 ≈ 0.9), facilitating membrane permeability, and the 1,5-dimethyl groups confer metabolic stability by blocking oxidation sites [7] . This synergy creates a versatile scaffold capable of engaging diverse biological targets, evidenced by its presence in antimicrobial, anticancer, and neuroactive agents [6].
Table 1: Key Molecular Properties of N-Ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide
Property | Value |
---|---|
CAS Registry Number | 1005907-96-9 |
Molecular Formula | C₇H₁₃N₃O₂S |
Molecular Weight | 203.26 g/mol |
SMILES | O=S(C1=C(C)N(C)N=C1)(NCC)=O |
Key Functional Groups | Pyrazole ring, Sulfonamide, N-Ethyl, 1,5-Dimethyl |
Pyrazole-sulfonamide hybrids trace their therapeutic legacy to early anti-inflammatory and analgesic agents. Antipyrine (phenazone, 1884) pioneered pyrazole-based pharmacology, followed by phenylbutazone (1949), which incorporated sulfonamide-like groups for enhanced COX inhibition [6]. The 1990s marked a watershed with celecoxib, a selective COX-2 inhibitor where the pyrazole-sulfonamide motif enabled isoform specificity [10]. Concurrently, derivatives like rimonabant (CB1 antagonist) and crizotinib (ALK inhibitor) validated pyrazole-sulfonamides in neurology and oncology [10]. N-Ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide represents a contemporary iteration, optimized for synthetic accessibility and tunable via N-ethyl or methyl group modifications – a design evolution reflecting decades of structural refinement [2] [6].
Table 2: Milestone Pyrazole-Sulfonamide Therapeutics
Compound | Therapeutic Application | Structural Innovation |
---|---|---|
Antipyrine (1884) | Analgesic/Antipyretic | Unsubstituted pyrazole core |
Phenylbutazone (1949) | Anti-inflammatory | Dibutylated pyrazole with sulfone group |
Celecoxib (1999) | COX-2 Selective NSAID | 1,5-Diarylpyrazole with sulfonamide |
Rimonabant (2006) | Anti-obesity (CB1 antagonist) | 1,5-Diarylpyrazole with carboxamide variant |
Crizotinib (2011) | ALK/ROS1 Kinase Inhibitor (Cancer) | 2-Aminopyridine-pyrazole hybrid |
Targeting this specific derivative is motivated by three strategic advantages:
Table 3: Structure-Activity Relationship (SAR) Insights
Modification Site | Biological Impact | Example |
---|---|---|
N-Ethyl group (R₁) | Increased lipophilicity → Enhanced CNS penetration | N-Cyclopropyl: Reduced metabolic clearance |
5-Methyl (R₂) | Steric hindrance → Selectivity modulation | 5-Chloro: Improved kinase inhibition (e.g., ALK) |
Sulfonamide Nitrogen (R₃) | H-bond donor/acceptor strength → Enzyme affinity | N,N-Diethyl: Reduced AChE activity vs. monosubstituted |
Pyrazole C3 position | π-Stacking with hydrophobic pockets | Aryl substitution → Anticancer activity (e.g., HepG-2 IC₅₀ = 0.71 µM) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7